(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core. This compound is characterized by its unique structural elements, including a brominated methoxybenzylidene group and a phenoxyethoxy substituent. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the brominated methoxybenzylidene group and the phenoxyethoxy substituent. Common reagents include bromine for bromination, methoxybenzaldehyde for the methoxy group, and phenoxyethanol for the phenoxyethoxy group. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The brominated methoxybenzylidene group can be reduced to the corresponding methoxybenzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methoxybenzyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
The compound (5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target. Pathways involved could include inhibition of enzyme activity, disruption of receptor-ligand interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-bromo-4-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-methoxy-3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the brominated methoxybenzylidene group and the phenoxyethoxy substituent differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity profiles.
Properties
Molecular Formula |
C24H24BrNO4S2 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24BrNO4S2/c1-4-8-17-9-6-7-10-19(17)29-11-12-30-22-18(25)13-16(14-20(22)28-3)15-21-23(27)26(5-2)24(31)32-21/h4,6-7,9-10,13-15H,1,5,8,11-12H2,2-3H3/b21-15- |
InChI Key |
NAJUAVVORIYTAH-QNGOZBTKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCCOC3=CC=CC=C3CC=C)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCCOC3=CC=CC=C3CC=C)OC)SC1=S |
Origin of Product |
United States |
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